Chalcone, 3,3'-dimethoxy-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKLHBQWLEZOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72129-75-0 | |
| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological & Application
Mastering the Preparation of 3,3'-Dimethoxychalcone Stock Solutions for Cellular Assays
Introduction: The Critical First Step in Chalcone Research
Chalcones, a class of phenolic compounds belonging to the flavonoid family, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 3,3'-Dimethoxychalcone, a specific derivative, holds promise for various therapeutic applications. However, the journey from a powdered compound to meaningful and reproducible biological data begins with a crucial, and often overlooked, step: the preparation of accurate and stable stock solutions.
This comprehensive guide provides a detailed protocol for the preparation of 3,3'-dimethoxychalcone stock solutions tailored for cell culture applications. As a hydrophobic molecule, its poor aqueous solubility presents a significant challenge. This protocol is designed to address this issue, ensuring maximal bioavailability in your in vitro systems while minimizing the confounding effects of solvent toxicity. The principles and techniques described herein are grounded in established best practices for handling hydrophobic compounds in a cell culture context.
A Note on Isomers: While this guide specifically addresses 3,3'-dimethoxychalcone, detailed physicochemical data is more readily available for its isomers, such as 3,4-dimethoxychalcone and 4,4'-dimethoxychalcone. The fundamental principles of handling and solubilizing these hydrophobic chalcone derivatives are highly conserved. Therefore, the data for these related compounds is used to inform the protocols provided, ensuring a robust and reliable methodology.
Physicochemical Properties of Dimethoxychalcone Derivatives
A thorough understanding of the compound's properties is paramount to developing a successful solubilization strategy. The following table summarizes key data for dimethoxychalcone isomers, which are structurally similar to 3,3'-dimethoxychalcone.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₃ | [3] |
| Molecular Weight | 268.31 g/mol | [3][4] |
| Appearance | Pale yellow solid | [2][4] |
| Solubility in DMSO | ~4.8 mg/mL (approx. 17.89 mM) | [4] |
| Water Solubility | Insoluble | [5] |
| Storage (Powder) | -20°C for up to 3 years | [4][6] |
| Storage (in DMSO) | -80°C for up to 1 year | [4] |
The Cornerstone of Success: The Primary Stock Solution
The preparation of a high-concentration primary stock solution in an appropriate organic solvent is the first and most critical step. Dimethyl sulfoxide (DMSO) is the solvent of choice for most hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous cell culture media.[7]
Protocol 1: Preparation of a 20 mM Primary Stock Solution of 3,3'-Dimethoxychalcone in DMSO
Rationale: A high-concentration stock solution minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity. A 20 mM stock is a convenient concentration for subsequent dilutions.
Materials:
-
3,3'-Dimethoxychalcone powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Safety First: Handle 3,3'-dimethoxychalcone powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation:
-
To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L x 0.001 L x 268.31 g/mol x 1000 mg/g = 5.37 mg
-
-
Weighing: Carefully weigh out 5.37 mg of 3,3'-dimethoxychalcone powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.
-
Solubilization:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. Due to its hydrophobic nature, gentle warming and sonication may be necessary to achieve complete dissolution.[7]
-
If particulates remain, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication for 5-10 minutes. Repeat this process until the solution is clear.[7]
-
-
Sterilization (Optional but Recommended): While DMSO at this concentration is generally considered sterile, for critical applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE). Be aware that small volumes can be lost due to the filter's hold-up volume.[8][9]
-
Aliquoting and Storage:
From Stock to Experiment: Preparing Working Solutions
The working solution is the final dilution of the compound in cell culture medium that will be added to your cells. The primary goal is to achieve the desired final concentration of 3,3'-dimethoxychalcone while keeping the final DMSO concentration at a non-toxic level, typically ≤ 0.1% (v/v) .[10][11] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.[6][10]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
Rationale: This protocol uses a serial dilution approach to minimize precipitation of the hydrophobic compound when transferring it from a high-concentration organic stock to an aqueous medium.
Materials:
-
20 mM primary stock solution of 3,3'-dimethoxychalcone in DMSO
-
Pre-warmed, complete cell culture medium (supplemented with serum, if used)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipette tips
Procedure:
-
Thawing the Primary Stock: Thaw one aliquot of the 20 mM primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Recommended): To avoid precipitation, it is best practice to perform an intermediate dilution in culture medium.
-
Prepare a 1:100 dilution of the 20 mM primary stock to create a 200 µM intermediate solution.
-
Add 2 µL of the 20 mM primary stock to 198 µL of pre-warmed complete culture medium.
-
Mix immediately and thoroughly by gentle pipetting or flicking the tube. Do not vortex vigorously as this can cause protein denaturation in the medium.
-
-
Final Working Solution:
-
To prepare a final working solution of 20 µM, perform a 1:10 dilution of the 200 µM intermediate solution.
-
For example, to prepare 1 mL of the final working solution, add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed complete culture medium.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in this example would be 0.1%. (Initial 1:100 dilution x subsequent 1:10 dilution = 1:1000 final dilution of the DMSO stock).
-
-
Application to Cells: Add the freshly prepared working solution to your cell cultures immediately to prevent any potential for precipitation over time. Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO (e.g., 0.1%) but without the compound.[6]
Workflow and Troubleshooting
The following diagram illustrates the overall workflow for preparing 3,3'-dimethoxychalcone solutions.
Caption: Workflow for preparing 3,3'-dimethoxychalcone stock and working solutions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. The transition from organic solvent to aqueous solution was too abrupt. | Perform serial dilutions as described in Protocol 2. Ensure the final DMSO concentration is as high as your cells can tolerate (but not exceeding 0.5%). Add the DMSO stock to the pre-warmed medium while gently vortexing the medium.[12] |
| Variability in experimental results between batches. | Incomplete dissolution of the primary stock. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Always ensure the primary stock is a clear solution before aliquoting. Use single-use aliquots to avoid freeze-thaw cycles.[6] |
| Observed cytotoxicity in vehicle control. | The final DMSO concentration is too high for the specific cell line. The DMSO is not of a suitable grade for cell culture. | Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration (typically ≤ 0.1%).[10][11] Always use anhydrous, cell culture-grade DMSO. |
Conclusion
The meticulous preparation of stock solutions is a foundational aspect of reliable and reproducible cell-based research. For hydrophobic compounds like 3,3'-dimethoxychalcone, this process demands careful attention to the choice of solvent, concentration, and handling procedures to ensure the compound remains in solution and is delivered to the cells in a consistent and non-toxic manner. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-quality stock solutions, paving the way for accurate and impactful scientific discoveries.
References
- TargetMol. (n.d.). 3,4-Dimethoxychalcone.
- Shettigar, V., Teh, J. B.-J., Fun, H.-K., Razak, I. A., Patil, P. S., & Dharmaprakash, S. M. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647.
- Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Jasim, H. A., Nahar, L., Jasim, M. A., Moore, S. A., Ritchie, K. J., & Sarker, S. D. (2021).
- MedChemExpress. (n.d.). Compound Handling Instructions.
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PubChem. (n.d.). 3,4-Dimethoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
- Chem-Impex. (n.d.). 4,4'-Dimethoxychalcone.
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Carmona-Gutierrez, D., et al. (2019). 4,4′‐dimethoxychalcone: a natural flavonoid that promotes health through autophagy‐dependent and ‐independent effects. Aging Cell, 18(4), e12971.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27743–27769.
- PMC. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27743–27769.
- ResearchGate. (2019). (PDF) 4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects.
- Moss, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Online forum post].
- Pall Corporation. (n.d.). Application Note: How to Facilitate Filtration of Small Volumes for HPLC and UHPLC Sample Prep.
- PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Scientific Reports, 7, 11846.
- A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.).
- BenchChem. (n.d.). Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols.
- The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (2020). Journal of Molecular Liquids, 299, 112173.
- NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. BMC Oral Health, 24(1), 18.
- ResearchGate. (2020). (PDF) SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.
- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? [Online forum post].
- Sartorius. (n.d.). Sterile Filtration Solutions.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Online forum post].
- PMC. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy.
- NIH. (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. International Journal of Molecular Sciences, 22(11), 5897.
- Thermo Fisher Scientific. (n.d.). 3,4-Dimethoxychalcone, 98%, Thermo Scientific.
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3849.
- Reddit. (n.d.). Filtering small volume. [Online forum post].
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- RSC Publishing. (2023). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. Green Chemistry, 25(6), 2326-2331.
- ResearchGate. (2026, January 5). 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE 3 and TFEB.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7773.
- Membrane Solutions. (n.d.). Volume Guidelines for Sterile Filtration.
- ChemicalBook. (n.d.). 4'-METHOXYCHALCONE CAS#: 959-23-9.
- Merck. (n.d.). Syringe Filters by Sample Volume.
- BenchChem. (n.d.). 3,4-Dimethoxychalcone | 5416-71-7.
- ChemicalBook. (n.d.). 4-METHOXYCHALCONE | 959-33-1.
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Application Note: High-Purity Crystallization of 3,3'-Dimethoxychalcone for Research and Pharmaceutical Applications
Introduction: The Importance of Purity for 3,3'-Dimethoxychalcone
3,3'-Dimethoxychalcone is a member of the chalcone family, a class of compounds recognized for their role as key intermediates in the biosynthesis of flavonoids and their diverse pharmacological potential.[1] Chalcones, including this specific derivative, are subjects of intense study in medicinal chemistry and drug development for applications ranging from anti-inflammatory to anticancer agents.[1] The biological activity and reliability of experimental data are intrinsically linked to the purity of the compound under investigation. Crude products from chemical synthesis, such as the Claisen-Schmidt condensation commonly used to produce chalcones, invariably contain impurities like unreacted starting materials, byproducts, and residual solvents.[1][2]
Therefore, robust purification is not merely a procedural step but a prerequisite for accurate structural characterization, valid biological screening, and the development of safe and effective active pharmaceutical ingredients (APIs). Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding materials with very high purity.[3] This application note provides a detailed guide to the principles and practical methods for the crystallization of 3,3'-dimethoxychalcone, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
The Principle of Crystallization for Chalcone Purification
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[3][4] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]
The success of this method hinges on the selection of an appropriate solvent, where the target compound (3,3'-dimethoxychalcone) exhibits high solubility at the solvent's boiling point and low solubility at or below room temperature. Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent (allowing for removal via hot filtration).[6] The formation of a well-ordered crystal lattice during slow cooling actively excludes impurity molecules, resulting in a significant increase in the purity of the isolated solid.[3]
Solvent System Selection for 3,3'-Dimethoxychalcone
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent should be chemically inert with respect to the chalcone, have a boiling point that is not excessively high (for easy removal), and be non-toxic. For chalcone derivatives, polar protic and aprotic solvents are often effective. Ethanol is widely cited as an excellent solvent for the recrystallization of various chalcones.[7][8] Based on literature for analogous compounds and general solubility principles, several solvent systems can be considered.
Table 1: Potential Solvent Systems for 3,3'-Dimethoxychalcone Crystallization
| Solvent/System | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol (95%) | Polar Protic | 78 | Frequently used for chalcones; good solubility differential. Often yields high-quality crystals.[8] |
| Acetone | Polar Aprotic | 56 | Effective for many organic compounds; its volatility aids in rapid drying. Used for the related 3,4-dimethoxychalcone.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent with moderate polarity. |
| Methanol | Polar Protic | 65 | Similar to ethanol but may show different solubility characteristics. |
| Dichloromethane / Hexane | Binary (Polar/Non-polar) | 40 / 69 | A multi-solvent system. The chalcone is dissolved in a minimal amount of the "good" solvent (DCM), and the "anti-solvent" (hexane) is added to induce precipitation.[10] Useful if the compound is too soluble in single solvents. |
Field Insight: Always begin solvent screening on a small scale (10-20 mg of crude product) to conserve material. The goal is to find a solvent that dissolves the compound when hot but allows for significant crystal formation upon cooling.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the most common and often most effective method for purifying chalcones.[8] It relies on the significant difference in the solubility of 3,3'-dimethoxychalcone in hot versus cold ethanol.
Methodology:
-
Dissolution: Place the crude 3,3'-dimethoxychalcone (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[11] Re-boil the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the chalcone and maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.[6]
-
Drying: Allow the crystals to dry in the Büchner funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Multi-Solvent (Binary) System Recrystallization
This method is useful when the chalcone is highly soluble in one solvent even when cold, or poorly soluble in another solvent even when hot. Here, we use a solvent in which the compound is soluble (e.g., dichloromethane) and an "anti-solvent" in which it is insoluble (e.g., hexane).[10]
Methodology:
-
Dissolution: Dissolve the crude 3,3'-dimethoxychalcone in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Induce Crystallization: Slowly add the "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. As the solvent environment slowly becomes less favorable, crystals will form. The process can be aided by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a small amount of the anti-solvent or the solvent mixture), and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation for Single Crystal Growth
For definitive structural elucidation via Single-Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal is required.[12][13] This method aims to grow such crystals, not to process bulk material.
Methodology:
-
Prepare a Dilute Solution: Dissolve a small amount of pre-purified 3,3'-dimethoxychalcone in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or an ethanol/water mixture) to form a solution that is not quite saturated.
-
Remove Particulates: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap or parafilm and punch a few small holes in it with a needle. This allows the solvent to evaporate very slowly over several days or weeks.
-
Crystal Harvest: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) have appeared, carefully remove them from the solution with tweezers or a spatula.
Workflow Visualization
The following diagrams illustrate the logical flow of the primary crystallization protocols.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Multi-Solvent Recrystallization.
Purity Assessment & Validation
A successful crystallization must be validated. The following self-validating checks should be performed:
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate, 12:2).[14] The purified sample should show a single, well-defined spot, whereas the crude material may show multiple spots.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.
-
Spectroscopic Analysis (NMR, IR): For structural confirmation, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed. The spectra of the purified product should be clean and free of signals corresponding to impurities.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used; compound is very soluble even when cold. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If that fails, evaporate some of the solvent and cool again. |
| "Oiling Out" | The solution became supersaturated at a temperature above the compound's melting point; impurities are present. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, the crude material may need pre-purification by column chromatography. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are somewhat soluble in the cold wash solvent. | Use the minimum amount of solvent. Ensure filtration apparatus is hot. Use only a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated carbon during the dissolution step (Protocol 1, Step 3). A second recrystallization may be necessary. |
References
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]
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MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7565. Retrieved from [Link]
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YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
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University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
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MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7654. Retrieved from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 7(32), 27751–27774. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxychalcone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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ScholarWorks at WMU. (1997). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
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ResearchGate. (n.d.). Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. Retrieved from [Link]
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Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. 12(3), 567-578. Retrieved from [Link]
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PubMed Central. (n.d.). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Retrieved from [Link]
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Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
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CIQSO. (n.d.). Single-Crystal X-ray Diffraction Unit. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 3,3'-Dimethoxychalcone in Advanced Drug Delivery Systems
Introduction: Unlocking the Therapeutic Potential of 3,3'-Dimethoxychalcone
3,3'-Dimethoxychalcone is a promising polyphenolic compound belonging to the chalcone family, which is known for a wide array of biological activities. While research has highlighted its potential as an anti-inflammatory and anticancer agent, its poor aqueous solubility presents a significant hurdle for clinical translation. This inherent hydrophobicity leads to low bioavailability, limiting its therapeutic efficacy. To overcome this challenge, formulation into advanced drug delivery systems is a critical and necessary step.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3,3'-dimethoxychalcone into three distinct and clinically relevant drug delivery platforms: polymeric nanoparticles, liposomes, and solid dispersions. The protocols outlined herein are designed to be robust and reproducible, offering a foundational framework for the development of effective 3,3'-dimethoxychalcone-based therapeutics. Each section provides not only step-by-step methodologies but also the underlying scientific rationale to empower researchers in their formulation design and optimization.
Part 1: Pre-formulation and Characterization of 3,3'-Dimethoxychalcone
A thorough understanding of the physicochemical properties of 3,3'-dimethoxychalcone is paramount for the rational design of a suitable drug delivery system.
Synthesis of 3,3'-Dimethoxychalcone via Claisen-Schmidt Condensation
The synthesis of 3,3'-dimethoxychalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3-methoxyacetophenone and 3-methoxybenzaldehyde.[1][2][3]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methoxyacetophenone and 1.0 equivalent of 3-methoxybenzaldehyde in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add a 40-50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 12-24 hours.
-
Precipitation and Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with 10% hydrochloric acid (HCl) to a pH of 2-3 to precipitate the chalcone.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Drying and Recrystallization: Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol to obtain pure 3,3'-dimethoxychalcone.
Physicochemical Characterization
A comprehensive characterization of the synthesized 3,3'-dimethoxychalcone is essential for quality control and to inform formulation strategies.
| Property | Method | Expected Outcome | Reference |
| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp endothermic peak indicating the melting point. | [1] |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Spectral data confirming the molecular structure and purity. | [1][4] |
| Crystalline Nature | Powder X-ray Diffraction (PXRD) | A diffraction pattern with sharp peaks characteristic of a crystalline solid. | [5] |
| Solubility | Shake-flask method in various solvents (water, PBS, ethanol, etc.) | Poorly soluble in aqueous media, with higher solubility in organic solvents like ethanol and DMSO.[6][7] | [6][7] |
| LogP | Calculated or experimentally determined | A positive value indicating its lipophilic nature. | [8] |
| Stability | HPLC analysis of the compound under various stress conditions (pH, temperature, light) | Chalcones can be susceptible to degradation in alkaline conditions and upon exposure to light.[4][6] | [4][6] |
Part 2: Formulation Strategies for 3,3'-Dimethoxychalcone
This section details the preparation of three distinct drug delivery systems for 3,3'-dimethoxychalcone: polymeric nanoparticles, liposomes, and solid dispersions.
Polymeric Nanoparticles by Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for preparing polymeric nanoparticles for hydrophobic drugs.
Rationale: This method relies on the rapid diffusion of a solvent containing the drug and polymer into an anti-solvent, leading to the precipitation of the polymer and entrapment of the drug into nanoparticles.
Workflow for Nanoparticle Formulation:
Caption: Nanoprecipitation workflow for 3,3'-dimethoxychalcone nanoparticle formulation.
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of 3,3'-dimethoxychalcone and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, for instance, Poloxamer 188 or polyvinyl alcohol (PVA), to prevent nanoparticle aggregation.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Purify the nanoparticles by centrifugation to remove any unencapsulated drug and excess stabilizer. Resuspend the pellet in deionized water.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes, which are versatile carriers for both hydrophilic and hydrophobic drugs.
Rationale: Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous medium leads to the self-assembly of lipids into bilayer vesicles, encapsulating the drug within the lipid bilayer.
Protocol:
-
Lipid Film Formation: Dissolve 3,3'-dimethoxychalcone and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Solid Dispersions by Solvent Evaporation
Solid dispersions are a formulation strategy where the drug is dispersed in a solid-state carrier, often a hydrophilic polymer, to enhance its solubility and dissolution rate.[9]
Rationale: By dispersing the drug at a molecular level within a hydrophilic carrier, the drug's particle size is reduced to the molecular level, and its wettability is improved, leading to enhanced dissolution.
Protocol:
-
Solution Preparation: Dissolve both 3,3'-dimethoxychalcone and a hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC), in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).[9][10]
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature using a rotary evaporator. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
Part 3: Characterization of 3,3'-Dimethoxychalcone Formulations
A thorough characterization of the prepared drug delivery systems is crucial to ensure their quality, stability, and performance.
| Parameter | Method | Purpose | Reference |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and size distribution of nanoparticles and liposomes. | [11] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the formulations. | [12] |
| Zeta Potential | DLS with an electrode | To measure the surface charge of nanoparticles and liposomes, which is an indicator of their stability in suspension. | [11] |
| Drug Loading and Encapsulation Efficiency | HPLC or UV-Vis Spectrophotometry | To quantify the amount of drug encapsulated within the delivery system. | [11] |
| Solid-State Characterization | DSC and PXRD | To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion or nanoparticles.[13][14][15] | [13][14][15] |
Calculating Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = (Mass of drug in formulation / Total mass of formulation) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in formulation / Initial mass of drug used) x 100
Part 4: In Vitro and In Vivo Evaluation
The therapeutic efficacy of the formulated 3,3'-dimethoxychalcone must be evaluated through a series of in vitro and in vivo studies.
In Vitro Drug Release Study
The dialysis method is a common technique to assess the in vitro release profile of drugs from nanoparticulate systems.[16][17][18]
Protocol:
-
Preparation: Place a known amount of the 3,3'-dimethoxychalcone formulation (nanoparticles or liposomes) in a dialysis bag with a suitable molecular weight cut-off.
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analysis: Quantify the concentration of 3,3'-dimethoxychalcone in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of anticancer agents.[17][19]
Workflow for MTT Assay:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free 3,3'-dimethoxychalcone and the formulated drug delivery systems. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cellular Uptake Study
Fluorescence microscopy can be used to visualize the cellular uptake of nanoparticles or liposomes.[20][21][22]
Protocol:
-
Fluorescent Labeling: Encapsulate a fluorescent dye (e.g., coumarin-6) along with 3,3'-dimethoxychalcone in the nanoparticles or liposomes.
-
Cell Treatment: Treat cancer cells with the fluorescently labeled formulations for different time points.
-
Staining: Stain the cell nuclei with a nuclear stain like DAPI (blue fluorescence).
-
Imaging: Visualize the cells using a fluorescence microscope to observe the internalization of the fluorescently labeled formulations (green fluorescence) into the cytoplasm.
Potential Signaling Pathways of 3,3'-Dimethoxychalcone
While the precise mechanisms of 3,3'-dimethoxychalcone are still under investigation, related chalcones have been shown to modulate key signaling pathways involved in cancer and inflammation. For instance, some dimethoxy-chalcone derivatives have been reported to affect the PI3K/Akt and MAPK signaling pathways.[23][24]
Hypothesized Signaling Pathway Modulation:
Caption: Hypothesized signaling pathways modulated by 3,3'-dimethoxychalcone.
In Vivo Evaluation
Preclinical in vivo studies are essential to evaluate the pharmacokinetics and therapeutic efficacy of the developed formulations.[25][26][27][28][29]
Pharmacokinetic Studies:
-
Administer the 3,3'-dimethoxychalcone formulation to animal models (e.g., rats or mice) via the intended route (e.g., oral or intravenous).
-
Collect blood samples at various time points.
-
Analyze the plasma concentration of 3,3'-dimethoxychalcone using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Efficacy Studies:
-
Utilize appropriate animal models of disease (e.g., a tumor xenograft model for cancer or a carrageenan-induced paw edema model for inflammation).
-
Treat the animals with the 3,3'-dimethoxychalcone formulation and a control.
-
Monitor disease progression (e.g., tumor volume or paw edema) over time.
-
At the end of the study, collect tissues for histological and biochemical analysis.
Conclusion
The formulation of 3,3'-dimethoxychalcone into advanced drug delivery systems such as polymeric nanoparticles, liposomes, and solid dispersions is a viable and promising strategy to overcome its inherent solubility challenges and enhance its therapeutic potential. The protocols and characterization methods detailed in these application notes provide a solid foundation for the development of effective and clinically translatable 3,3'-dimethoxychalcone-based therapies. Further optimization of these formulations and in-depth investigation of their in vivo behavior will be crucial for their successful clinical development.
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3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases. (2023). PMC. [Link]
-
Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (2021). Nigerian Journal of Pharmaceutical and Applied Science Research. [Link]
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Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. (2023). YouTube. [Link]
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Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). PMC. [Link]
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Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). PMC. [Link]
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Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org. [Link]
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Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. (2025). ResearchGate. [Link]
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4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway. (2025). PubMed. [Link]
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Synthesis, characterization, and computational study of a new dimethoxy-chalcone. (2025). ResearchGate. [Link]
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Enhanced cell uptake of fluorescent drug-loaded nanoparticles via an implantable photothermal fibrous patch for more effective cancer cell killing. (n.d.). NIH. [Link]
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Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (n.d.). PubMed Central. [Link]
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Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. (2025). PubMed. [Link]
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The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (2020). IUCr. [Link]
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Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. [Link]
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Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). NIH. [Link]
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3,4-Dimethoxychalcone. (n.d.). PubChem. [Link]
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Evaluation of dialysis membrane process for quantifying the in vitro drug-release from colloidal drug carriers. (2025). ResearchGate. [Link]
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In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (n.d.). MDPI. [Link]
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The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. [Link]
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Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ResearchGate. [Link]
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Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. (n.d.). PMC. [Link]
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Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. (n.d.). PMC. [Link]
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The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (2023). MDPI. [Link]
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Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (2025). Advanced Journal of Chemistry, Section A. [Link]
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SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. (n.d.). MDPI. [Link]
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Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]
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Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (n.d.). Nanoscale. [Link]
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Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (2021). Malaria World. [Link]
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Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]
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The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). Semantic Scholar. [Link]
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In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. [Link]
-
Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. (2023). Optica Publishing Group. [Link]
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Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling. (n.d.). MDPI. [Link]
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Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. (2023). PMC. [Link]
-
Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2020). PubMed. [Link]
-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. [Link]
-
Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. (2021). PubMed. [Link]
-
Pharmacokinetic Evaluation of Chalcone Derivatives with Antimalarial activity in New Zealand White Rabbits. (n.d.). ResearchGate. [Link]
-
3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. (2023). PMC. [Link]
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The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. (n.d.). ResearchGate. [Link]
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Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... (n.d.). ResearchGate. [Link]
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'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION''. (n.d.). AWS. [Link]
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3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. (2023). PubMed. [Link]
-
Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. (n.d.). PubMed Central. [Link]
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Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. (2020). ResearchGate. [Link]
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). Semantic Scholar. [Link]
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experimental design for 3,3'-dimethoxychalcone enzyme inhibition assays
Executive Summary
3,3'-Dimethoxychalcone (3,3'-DMC) represents a specific structural isomer within the chalcone (1,3-diphenyl-2-propen-1-one) superfamily. While its structural analogs (e.g., 3,4-DMC and 4,4'-DMC) have been extensively characterized as caloric restriction mimetics and autophagy inducers [1, 2], the 3,3'-isomer presents a unique meta-substituted scaffold relevant to Structure-Activity Relationship (SAR) studies in neuroprotection and metabolic regulation.
This guide details a rigorous experimental framework for profiling 3,3'-DMC against two high-value biological targets: Monoamine Oxidase B (MAO-B) (neurodegenerative target) and
Pre-Analytical Considerations & Compound Handling
Before initiating enzymatic assays, the physicochemical integrity of 3,3'-DMC must be established. Chalcones are Michael acceptors and can degrade under basic conditions or prolonged light exposure.
Solubilization Strategy
-
Challenge: 3,3'-DMC is lipophilic (
) and poorly soluble in aqueous buffers. -
Protocol:
-
Prepare a 100 mM Master Stock in 100% DMSO (anhydrous).
-
Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.
-
Aliquot Storage: Store in amber glass vials at -20°C. Avoid freeze-thaw cycles (>3 cycles).
-
Working Solutions: Dilute the Master Stock into the assay buffer immediately prior to use. Ensure final DMSO concentration in the well does not exceed 1% (v/v) for MAO-B and 5% (v/v) for
-amylase, as higher concentrations can denature the enzymes or quench fluorescence.
-
Quality Control (QC) Check
-
Purity: Verify >98% purity via HPLC (C18 column, MeOH:Water gradient). Impurities (e.g., starting benzaldehydes) can act as pan-assay interference compounds (PAINS).
-
Stability: Verify stability in the assay buffer (pH 7.4) for the duration of the assay (e.g., 60 mins) using UV-Vis spectroscopy (
nm).
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to kinetic validation.
Figure 1: Integrated workflow for 3,3'-dimethoxychalcone enzyme inhibition profiling, covering solubilization, dual-assay execution, and kinetic analysis.
Protocol Module A: MAO-B Inhibition Assay (Fluorometric)
Rationale: Chalcones are established scaffolds for MAO-B inhibition, relevant for Parkinson's disease therapeutics [3, 4].[1] The meta-methoxy substitution pattern of 3,3'-DMC makes it a prime candidate for selectivity profiling against the B-isoform.
Method: Amplex Red® Peroxidase-Coupled Assay.
Mechanism: MAO-B oxidizes the substrate (p-tyramine) to produce
Reagents & Setup
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).
-
Substrate: p-Tyramine (200
M final). -
Detection: Amplex Red (50
M) + HRP (1 U/mL). -
Positive Control: Selegiline (1
M).
Step-by-Step Protocol
-
Plate Setup: Use black, flat-bottom 96-well plates to minimize background noise.
-
Inhibitor Incubation:
-
Add 10
L of 3,3'-DMC (varying concentrations: 0.1 nM – 100 M) to wells. -
Add 90
L of diluted MAO-B enzyme solution (approx. 0.05 U/mL final). -
Critical Step: Incubate at 37°C for 15 minutes to allow for potential reversible binding equilibrium.
-
-
Reaction Initiation:
-
Add 100
L of Master Mix (containing p-Tyramine, Amplex Red, and HRP in buffer).
-
-
Kinetic Measurement:
-
Immediately place in a fluorescence microplate reader pre-heated to 37°C.
-
Excitation: 530–560 nm | Emission: 590 nm.
-
Read every 60 seconds for 30 minutes.
-
-
Control Wells:
-
Blank (No Enzyme): Buffer + Substrate + Dye (Background subtraction).
-
100% Activity: Enzyme + DMSO + Substrate + Dye.
-
Protocol Module B: -Amylase Inhibition Assay (Colorimetric)
Rationale: Chalcones inhibit carbohydrate-hydrolyzing enzymes, offering potential for type 2 diabetes management [5, 6].[2][3] Method: DNS (3,5-Dinitrosalicylic acid) Reducing Sugar Assay.
Reagents & Setup
-
Buffer: 20 mM Sodium Phosphate, pH 6.9 + 6.7 mM NaCl.
-
Enzyme: Porcine Pancreatic
-Amylase (PPA). -
Substrate: 1% (w/v) Soluble Starch solution.
-
Stop Solution: DNS Reagent (1% DNS, 30% Sodium Potassium Tartrate in 0.4 M NaOH).
-
Positive Control: Acarbose.
Step-by-Step Protocol
-
Pre-Incubation:
-
Mix 50
L of 3,3'-DMC (serial dilutions) with 50 L of PPA enzyme solution (0.5 mg/mL). -
Incubate at 25°C for 10 minutes.
-
-
Hydrolysis:
-
Add 50
L of 1% Starch solution. -
Incubate at 25°C for exactly 10 minutes .
-
-
Termination & Development:
-
Add 100
L of DNS Reagent to stop the reaction. -
Critical Step: Heat the plate (or tubes) in a boiling water bath (95°C-100°C) for 5 minutes . (Note: If using plastic plates, ensure they are PCR-grade or heat-resistant; otherwise, perform this step in tubes and transfer).
-
-
Readout:
Data Analysis & Kinetic Characterization
Inhibition Percentage Calculation
For both assays, calculate % inhibition using the initial velocity (
Mode of Inhibition (MoA)
To determine if 3,3'-DMC is a competitive, non-competitive, or mixed inhibitor, perform the assay at 4 different substrate concentrations (
Plot Types:
-
Michaelis-Menten:
vs . -
Lineweaver-Burk (Double Reciprocal):
vs .
Interpretation Table:
| Pattern in Lineweaver-Burk Plot | Inhibition Type | Mechanism Implication |
| Lines intersect at Y-axis ( | Competitive | 3,3'-DMC binds to the active site, competing with substrate. |
| Lines intersect at X-axis ( | Non-Competitive | 3,3'-DMC binds to an allosteric site; |
| Lines intersect in Quadrant II | Mixed | 3,3'-DMC binds to both free enzyme and ES complex. |
Signaling Pathway Context (Mechanism)
The following diagram illustrates the mechanistic intervention of 3,3'-DMC in the MAO-B pathway.
Figure 2: Mechanistic pathway of MAO-B inhibition by 3,3'-DMC, preventing oxidative deamination and subsequent oxidative stress.
References
-
Madeo, F., et al. (2019).[5] "4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects." Autophagy, 15(9), 1662-1664. Link
-
Carmona-Gutierrez, D., et al. (2019).[5] "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[6] EMBO Molecular Medicine, 11(11), e10469.[6] Link
-
Mathew, B., et al. (2019).[5] "Potent and Selective Inhibition of Human Monoamine oxidase-B by 4-dimethylaminochalcone and Selected Chalcone Derivatives." International Journal of Biological Macromolecules, 136, 1163-1170. Link
-
Koyiparambath, V. P., et al. (2021).[7] "Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders." Pharmaceuticals, 14(6), 546. Link
-
Sivakumar, P. M., et al. (2009).[5] "Synthesis, antimycobacterial activity and docking studies of some novel chalcones." Bioorganic & Medicinal Chemistry Letters, 19(13), 3591-3595. (Context for chalcone synthesis and screening).
-
Rocha, S., et al. (2020). "Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents." Antioxidants, 9(11), 1149. Link
Sources
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegenerative disorders [ricerca.uniba.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Concentration for Chalcone Condensation
Current Status: Operational Topic: Claisen-Schmidt Condensation Optimization Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Goldilocks" Zone of Basicity
Welcome to the Technical Support Center. You are likely here because your chalcone synthesis is suffering from one of three common failures: tar formation (polymerization) , low conversion , or difficult purification (oiling out) .
In the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, the catalyst concentration (typically NaOH or KOH) is not just a kinetic driver; it is a selectivity switch.
-
Too Low: Enolization is slow; the reaction stalls or never overcomes the retro-aldol equilibrium.
-
Too High: The system enters a "runaway" state favoring Cannizzaro disproportionation (consuming your aldehyde) or Michael addition (consuming your product).
This guide provides the protocols to find the optimal concentration window for your specific substrates.
Module 1: Mechanism & Kinetic Control
To troubleshoot, you must visualize the reaction network. The concentration of the base (
Reaction Network Topology
Figure 1: Kinetic branching in Claisen-Schmidt condensation. Note that high base concentration promotes the red pathways (side reactions).
The Mechanistic Reality
The formation of the enolate is the rate-determining step in many conditions. However, the Michael Addition (red path) is second-order with respect to the enolate. Therefore, doubling your catalyst concentration can quadruple the rate of side-product formation if the aldehyde is depleted [1].
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific issue based on experimental observation.
| Symptom | Root Cause | Corrective Action |
| Product is a dark, viscous oil / Tar | Michael Addition. High base concentration caused the enolate to attack the chalcone product (polymerization). | Reduce Base: Drop equivalents from 3.0 to 1.2 eq.Stoichiometry: Use a 1.1 excess of aldehyde (not ketone) to consume all enolate.Temp: Lower reaction temperature (0°C - RT). |
| Low Yield + Benzoic Acid detected | Cannizzaro Reaction. The base attacked the aldehyde instead of the ketone forming the enolate. | Reduce Base: High [OH⁻] favors Cannizzaro. Switch to a weaker base (e.g., Ba(OH)₂ or Hydrotalcite) or lower concentration.Solvent: Ensure strictly anhydrous conditions if possible. |
| Starting Material Remains (TLC) | Equilibrium Stalling. The retro-aldol reaction is faster than the dehydration step. | Increase Base: If <1.0 eq, increase to 1.5 eq to drive dehydration.Water Removal: Water pushes the equilibrium back. Use absolute ethanol or add a drying agent. |
| Emulsion during workup | Surfactant Effect. Long-chain chalcones + high base load = soap formation. | Neutralization: You must quench with dilute HCl (0.1 M) to pH 7 before extraction.Brine: Saturate the aqueous layer with NaCl to break the emulsion. |
Module 3: Optimization Protocols
Do not blindly follow a "20 mL of 40% NaOH" recipe found online. That is often a sledgehammer approach that destroys sensitive functional groups. Use these controlled protocols.
Protocol A: The "Step-Up" Screen (Homogeneous)
Best for: Standard lab-scale synthesis of robust substrates.
-
Preparation: Dissolve Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (15 mL).
-
Initial Catalyst Load (Low): Add 0.5 equivalents of NaOH (dissolved in minimum water) dropwise at 0°C.
-
Monitoring: Stir for 1 hour. Check TLC.
-
If SM remains: Add another 0.5 eq (Total 1.0 eq).
-
If Product forms but SM persists >4 hours: Add another 0.5 eq (Total 1.5 eq).
-
-
The "Red Line": Do not exceed 2.0 equivalents unless substrates are extremely unreactive.
-
Quenching (Critical): Pour mixture into crushed ice + dilute HCl. The product should precipitate as a solid.[1]
Protocol B: Green Catalysis (Heterogeneous)
Best for: Industrial scaling, acid-sensitive groups, or preventing side reactions.
Heterogeneous catalysts like Hydrotalcites or Calcined Layered Double Hydroxides (LDH) offer superior selectivity because the basic sites are fixed in a lattice, sterically hindering the bulky Michael addition transition state [2].
-
Catalyst Prep: Activate Hydrotalcite (Mg/Al ratio 3:1) by calcining at 450°C for 4 hours.
-
Reaction: Mix reactants (10 mmol each) in Toluene or Ethanol. Add 10 wt% catalyst relative to reactants.
-
Workup: Simple filtration. The catalyst can be washed and reused.[1]
-
Advantage:[2] Zero neutralization required; no emulsions.
-
Module 4: Comparative Performance Data
The following table illustrates why optimization matters, comparing standard NaOH against optimized heterogeneous systems.
| Catalyst System | Concentration/Load | Yield (%) | Time (h) | Selectivity (Chalcone:Side Products) |
| NaOH / EtOH | 3.0 Equivalents (Excess) | 65% | 2.0 | Low (Significant Michael adducts) |
| NaOH / EtOH | 1.2 Equivalents (Optimized) | 92% | 4.0 | High (Clean conversion) |
| Hydrotalcite (Mg-Al) | 10 wt% (Heterogeneous) | 88% | 6.0 | Very High (No Cannizzaro observed) [2] |
| KF / Al₂O₃ | Solid Support | 94% | 0.5 | High (Microwave assisted) [3] |
Frequently Asked Questions (FAQs)
Q: My product is oiling out and won't crystallize. Did the reaction fail? A: Not necessarily. Chalcones often form supercooled liquids.
-
Fix: Add a seed crystal if available.
-
Fix: Scratch the inner wall of the flask with a glass rod (induces nucleation).
-
Fix: Add a few drops of water to the ethanol solution until it turns slightly cloudy, then refrigerate overnight.
Q: Can I use Methanol instead of Ethanol? A: Be cautious. While Methanol is a good solvent, it can sometimes poison basic sites on heterogeneous catalysts [2]. For standard NaOH synthesis, Methanol is acceptable, but Ethanol is preferred due to its higher boiling point and better solubility for the final crystallization.
Q: Why is the order of addition important? A: Always add the Base to the Ketone (or Ketone+Aldehyde mix), never Base to Aldehyde alone. Adding Base to Aldehyde alone triggers the Cannizzaro reaction immediately before the cross-condensation can occur.
References
-
BenchChem Technical Support. (2025).[2][3] Preventing Michael addition side reaction in chalcone synthesis. BenchChem Troubleshooting Guides. Link
-
Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2004).[4] Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest.[4] Journal of Catalysis, 221(2), 474-482. Link
-
Cabrera, M., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents.[4] Bioorganic & Medicinal Chemistry, 15(10), 3356-3367. Link
-
Patadiya, N., & Vaghela, V. (2022).[5] An optimized method for synthesis of 2'hydroxy chalcone.[5][6] Asian Journal of Research in Chemistry, 15(3).[5] Link
Sources
identifying side products in 3,3'-dimethoxychalcone synthesis
Topic: Troubleshooting Side Products & Impurities in Claisen-Schmidt Condensation Ticket ID: #CHAL-33-DMX Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary & Diagnostic Triage
User Context: You are synthesizing 3,3'-dimethoxychalcone via the Claisen-Schmidt condensation of 3-methoxyacetophenone and 3-methoxybenzaldehyde. Core Issue: This reaction is thermodynamically driven but kinetically sensitive.[1] The meta-methoxy substituents activate both the aldehyde (making it susceptible to Cannizzaro) and the ketone (increasing acidity, risking self-condensation).
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify your specific impurity profile.
Figure 1: Diagnostic decision tree for identifying common failure modes in chalcone synthesis.
Troubleshooting Guide (Q&A)
Issue 1: "My product is an oil or a sticky solid that won't crystallize."
Diagnosis: Incomplete Dehydration (Aldol Intermediate) .
The Claisen-Schmidt reaction proceeds in two steps: (1) Aldol addition and (2) Dehydration.[1][2] The meta-methoxy group on the aldehyde ring can stabilize the intermediate
-
The Fix: Do not discard the oil.[1] Re-dissolve it in ethanol with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or reflux with iodine in DMSO to force dehydration.[1]
-
Prevention: Ensure your reaction runs at room temperature (not
) or reflux gently if using weak bases.
Issue 2: "I see a white precipitate forming rapidly, but it's not my chalcone."
Diagnosis: Cannizzaro Reaction (Sodium 3-methoxybenzoate) .
Because 3-methoxybenzaldehyde lacks alpha-protons, it is a prime candidate for the Cannizzaro disproportionation, especially if the base concentration is too high (
-
Verification: The solid is water-soluble but organic-insoluble.[1] Acidify a sample; if it precipitates a white solid (benzoic acid derivative), it is the Cannizzaro byproduct.[1]
-
Prevention: Reduce base concentration to 10-20% NaOH.[1] Add the aldehyde slowly to the ketone/base mixture rather than dumping it all in at once.
Issue 3: "My NMR shows a complex aliphatic region (2.0 - 3.0 ppm)."
Diagnosis: Self-Condensation (Dypnone Derivative) . 3-methoxyacetophenone has acidic alpha-protons.[1] In the absence of a sufficiently reactive aldehyde, the ketone will react with itself.
-
The Fix: This byproduct is difficult to separate from the product by crystallization due to similar solubility.[1] Column chromatography is required (Hexane/EtOAc gradient).[1]
-
Prevention: Use an excess of the aldehyde (1.1 - 1.2 equivalents) relative to the ketone.[1]
Analytical Specifications (Validation)
Use this table to validate your product and identify specific impurities based on 1H NMR (CDCl
Table 1: Chemical Shift Fingerprints
| Component | Key Feature | Chemical Shift ( | Multiplicity | Coupling ( |
| 3,3'-Dimethoxychalcone | 7.45 - 7.55 | Doublet | 15.7 Hz (Trans) | |
| 7.75 - 7.85 | Doublet | 15.7 Hz (Trans) | ||
| Methoxy groups | 3.85, 3.87 | Singlets | N/A | |
| Aldol Intermediate | Chiral CH-OH | ~5.35 | dd | 2-4 Hz, 8-10 Hz |
| Methylene (-CH2-) | 3.10 - 3.40 | Multiplet | Complex | |
| 3-Methoxybenzaldehyde | Aldehyde Proton | 9.98 | Singlet | N/A |
| 3-Methoxyacetophenone | Methyl Ketone | 2.60 | Singlet | N/A |
| Cannizzaro Alcohol | Benzylic CH2 | 4.65 | Singlet | N/A |
| Self-Condensation | Vinyl Methyl | ~2.55 | Singlet | N/A |
Critical Check: The presence of a doublet with
Hz is the definitive signature of the chalcone. If you see a doublet withHz or a complex multiplet in the alkene region, you have the cis isomer or the intermediate.
Reaction Pathway Visualization
Understanding the competition between the main pathway and side reactions is crucial for optimization.[1]
Figure 2: Mechanistic pathways. Green path = Desired.[1] Red dashed paths = Competing side reactions.[1]
Standard Operating Procedure (Optimized)
To minimize the side products identified above, follow this optimized protocol which prioritizes selectivity over speed.
-
Preparation: Dissolve 3-methoxyacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in Ethanol (15 mL) in a round-bottom flask.
-
Note: Using equimolar amounts minimizes waste, but a slight excess of aldehyde (1.1 eq) prevents ketone self-condensation.[1]
-
-
Catalysis: Add 10% NaOH (aq) (5 mL) dropwise over 10 minutes while stirring vigorously at room temperature (
).-
Why? Slow addition prevents localized "hotspots" of high base concentration that favor the Cannizzaro reaction.[1]
-
-
Reaction: Stir for 6-12 hours. Monitor via TLC (20% EtOAc in Hexane).[1]
-
Checkpoint: If the mixture solidifies, add minimal ethanol to maintain stirring but allow the product to crash out (driving the equilibrium).
-
-
Workup:
-
Pour the mixture into ice-cold water (50 mL) containing 1M HCl (5 mL) to neutralize the base immediately.
-
Why? Rapid neutralization stops the retro-aldol reaction (reversal to starting materials).[1]
-
-
Purification: Filter the precipitate. Recrystallize from hot Ethanol (95%).[1]
-
Troubleshooting: If an oil forms, induce crystallization by scratching the flask or seeding with a crystal from a previous batch.[1]
-
References
-
Claisen-Schmidt Mechanism & Side Products
-
Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanism of Aldol/Claisen-Schmidt).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for chalcone synthesis).
-
-
Spectral Data & Characterization
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] .[1] (Source for general alkene coupling constants and chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for 3-methoxybenzaldehyde and 3-methoxyacetophenone spectra).
-
-
Specific Reaction Context (Methoxy-Chalcones)
Sources
Validation & Comparative
The Definitive Edge: Confirming 3,3'-Dimethoxychalcone's Molecular Architecture with X-ray Crystallography
A Comparative Guide to Structural Elucidation in Drug Discovery
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For promising therapeutic scaffolds like chalcones, a deep understanding of their stereochemistry and conformation is crucial for deciphering structure-activity relationships (SAR) and optimizing pharmacological properties. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 3,3'-dimethoxychalcone, with a primary focus on the definitive power of single-crystal X-ray crystallography.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The precise spatial arrangement of substituent groups on the aromatic rings can significantly influence these activities. Here, we delve into the methodologies for confirming the structure of 3,3'-dimethoxychalcone, a representative of this important class of compounds.
Synthesis and Initial Characterization: Laying the Groundwork
The journey to structural confirmation begins with the synthesis and preliminary characterization of the target compound. 3,3'-Dimethoxychalcone can be reliably synthesized via the Claisen-Schmidt condensation, a robust reaction between an appropriate benzaldehyde and acetophenone.[3][4]
Experimental Protocol: Synthesis of 3,3'-Dimethoxychalcone
A standard laboratory procedure for the synthesis of 3,3'-dimethoxychalcone is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add 3-methoxybenzaldehyde (1 equivalent).
-
Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).[3]
-
Workup: Once the reaction is complete, the mixture is cooled in an ice bath and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.[5]
-
Purification: The crude solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5][6]
Following synthesis, a suite of spectroscopic techniques is employed for initial characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide foundational information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, particularly the characteristic α,β-unsaturated carbonyl stretch.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.
While these techniques are essential for verifying the successful synthesis of a chalcone, they often fall short of providing a definitive three-dimensional structure, especially concerning the conformation around the rotatable single bonds.
The Gold Standard: Single-Crystal X-ray Crystallography
For unequivocal structural determination, single-crystal X-ray crystallography stands as the gold standard.[7][8] This powerful analytical technique provides a precise and unambiguous three-dimensional map of the electron density within a crystal, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.
The Crystallography Workflow: From Powder to Picture
The process of determining a crystal structure can be broken down into several key stages, each requiring meticulous attention to detail.
Caption: Workflow for X-ray Crystallography.
Experimental Protocol: Crystal Growth of 3,3'-Dimethoxychalcone
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[9] Several techniques can be employed, with slow evaporation being a common starting point for small organic molecules.[10]
-
Solvent Selection: Choose a solvent or a mixture of solvents in which 3,3'-dimethoxychalcone has moderate solubility.
-
Dissolution: Prepare a nearly saturated solution of the purified chalcone in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.[11] The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the diffracted beams. This data is then used to solve the crystal structure, typically using direct methods, and subsequently refined to obtain a precise molecular model.[11]
Case Study: Insights from the Crystal Structure of 3,4-Dimethoxychalcone
While a crystal structure for 3,3'-dimethoxychalcone is not publicly available, the structure of the closely related isomer, 3,4-dimethoxychalcone, provides valuable insights into the expected molecular conformation.[12][13][14]
| Parameter | 3,4-Dimethoxychalcone | Expected for 3,3'-Dimethoxychalcone |
| Crystal System | Orthorhombic | Likely monoclinic or orthorhombic |
| Space Group | Fdd2 | Centrosymmetric or non-centrosymmetric |
| Dihedral Angle | 25.75 (3)° | A non-planar conformation is expected |
| Key Bond Lengths | C=O: ~1.25 Å, C=C: ~1.34 Å | Similar bond lengths are anticipated |
Data for 3,4-Dimethoxychalcone sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.[12][13][14]
The crystal structure of 3,4-dimethoxychalcone reveals a non-planar conformation, with a significant dihedral angle between the two aromatic rings.[12] This deviation from planarity is a common feature in chalcones and is influenced by the substitution pattern on the rings. For 3,3'-dimethoxychalcone, a similar twisted conformation is anticipated.
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable information, particularly about the molecule's behavior in solution.
Caption: Comparison of Structural Elucidation Techniques.
Advanced NMR Spectroscopy: Probing Solution-State Conformation
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the solution-state conformation and connectivity of molecules.[15][16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the relative orientation of different parts of the molecule, such as the two aromatic rings in a chalcone.
Computational Chemistry: A Predictive Approach
Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool in structural chemistry.[19][20] By performing geometry optimizations, researchers can predict the most stable conformation of a molecule in the gas phase or in solution (using a continuum solvent model). These calculations can also provide insights into the electronic properties of the molecule. For 3,3'-dimethoxychalcone, DFT calculations can predict the dihedral angle between the phenyl rings and the rotational barriers of the methoxy groups.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | 2D NMR Spectroscopy | Computational (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information | Absolute 3D structure | Connectivity, relative stereochemistry, solution conformation | Predicted 3D structure, electronic properties |
| Ambiguity | Unambiguous | Can be ambiguous for complex structures | Model-dependent, requires experimental validation |
| Key Advantage | Definitive structural proof | Provides information on dynamic processes in solution | Predictive power, cost-effective |
| Limitation | Requires high-quality single crystals | Can be difficult to interpret for complex molecules | Accuracy depends on the level of theory and basis set |
Conclusion: An Integrated Approach to Structural Confirmation
In modern drug discovery, a multi-faceted approach to structural elucidation is often the most effective. While initial synthesis and characterization are performed using standard spectroscopic methods, the definitive confirmation of a novel compound's three-dimensional architecture, such as that of 3,3'-dimethoxychalcone, is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous and high-resolution view of the molecule in the solid state.
Complementary techniques like advanced 2D NMR and computational DFT calculations offer valuable insights into the molecule's behavior in solution and its energetic landscape. By integrating the data from these different methods, researchers can build a comprehensive understanding of a molecule's structure and conformational dynamics, which is essential for rational drug design and the development of new therapeutic agents.
References
-
Odion, E. E., Usifoh, C., & O. Enadeghe, D. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1-5. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, S. A., Al-Ghamdi, M. A., & Al-Amri, A. M. (2020). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules, 25(22), 5396. [Link]
-
Shettigar, V., Teh, J. B.-J., Fun, H.-K., Razak, I. A., Patil, P. S., & Dharmaprakash, S. M. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647. [Link]
-
DeVore, E., & Singh, J. P. (2023). A Synthesis of the elusive 3,3'-dihydroxy chalcone. Whatcom Digital Commons. [Link]
-
de Oliveira, A. B., de Pilla, V., Mascarello, A., de Souza, A. C. B., & Yunes, R. A. (2014). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. Journal of Molecular Modeling, 20(9), 2526. [Link]
-
Suryanto, S., Saryanti, D., & Mun’im, A. (2021). 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. Journal of Applied Pharmaceutical Science, 11(08), 125-133. [Link]
-
PubChem. (n.d.). 3,4-Dimethoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, M. A., El-Sattar, N. E. A., & El-Faham, A. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Scientific Reports, 14(1), 1-18. [Link]
-
Al-Jaber, H. I. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 488-498. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
-
Ali, A., Khan, M. A., Khan, S. A., & Ahmad, S. (2018). Synthesis, growth, structure and characterization of chalcone crystal: A novel organic NLO material. Journal of Molecular Structure, 1155, 684-693. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Wiley. [Link]
-
IUCr Journals. (2006). 3,4-Dimethoxychalcone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Kadir, M. F. Z., Majid, S. R., & Arof, A. K. (2016). Density functional theory (DFT) calculations, synthesis and electronic properties of alkoxylated-chalcone additive in enhancing the performance of CMC-based solid biopolymer electrolyte. Journal of Molecular Structure, 1125, 36-46. [Link]
-
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Sarotti, A. M. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 100(8), 3028-3035. [Link]
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Kaduk, J. A. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]
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da Silva, G. N., et al. (2024). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. ACS Omega. [Link]
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Mutsuddy, R. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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de Freitas, R. M., et al. (2021). X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. Molecules, 26(16), 4945. [Link]
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Nguyen, T. H., & Dang, T. T. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education, 4(1), 1-10. [Link]
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Al-Azawi, A. M. S., & Al-Amiery, A. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27856-27878. [Link]
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Custodio, J. M., et al. (2016). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Structure, 1123, 418-427. [Link]
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Abdel-Rahman, A. A.-H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27856-27878. [Link]
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de Souza, G. E., et al. (2015). Structural elucidation and total assignment of the 1H and 13C NMR spectra of new chalcone dimers. Magnetic Resonance in Chemistry, 53(12), 1026-1031. [Link]
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Navigating the Chromophoric Landscape of Chalcones: A Comparative Guide to the UV-Vis Absorption of 3,3'-Dimethoxychalcone
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool in this endeavor, offering a window into the conjugated systems that are often the heart of pharmacological activity. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 3,3'-dimethoxychalcone, a member of the chalcone family of compounds known for their broad spectrum of biological activities. While direct experimental data for this specific isomer is not extensively reported, this guide leverages established principles of spectroscopy and comparative data from structurally related chalcones to provide a robust predictive analysis. By examining the influence of substituent effects and solvent polarity, we can confidently delineate the expected absorption maxima of 3,3'-dimethoxychalcone and place it within the broader context of its chemical class.
The Electronic Signature of Chalcones: A Primer on UV-Vis Absorption
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, possess a rich electronic framework that gives rise to distinct UV-Vis absorption spectra.[1] Typically, chalcones exhibit two primary absorption bands:
-
Band I: Appearing in the range of 340–390 nm, this band is attributed to the π→π* electronic transition within the cinnamoyl system. The position and intensity of this band are highly sensitive to the nature and position of substituents on both aromatic rings.
-
Band II: Located in the 220–270 nm region, this band also arises from a π→π* transition, but is associated with the benzoyl portion of the molecule.[2]
The presence of the carbonyl group also allows for a weaker n→π* transition, which is often observed as a shoulder on the more intense π→π* bands.[1] The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are dictated by a delicate interplay of electronic and environmental factors.
Comparative Analysis: Positioning 3,3'-Dimethoxychalcone in the Spectroscopic Spectrum
To elucidate the expected UV-Vis absorption maxima of 3,3'-dimethoxychalcone, a comparative analysis with structurally analogous chalcones is indispensable. The following table summarizes experimental data for unsubstituted chalcone and various methoxy-substituted derivatives.
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Unsubstituted Chalcone | Ethanol | ~310 | ~230 | [2] |
| 4-Methoxychalcone | Ethanol | 345 | 245 | [3] |
| 4,4'-Dimethoxychalcone | Ethanol | 365 | 255 | [3] |
| 2'-Hydroxychalcone | Ethanol | 315 | 250 | [4] |
| 2-Methoxy-2'-hydroxychalcone | Ethanol | 362 | 292 | [5][6] |
Insights from Comparative Data:
The data clearly illustrates the impact of methoxy groups, which are electron-donating substituents, on the UV-Vis spectra of chalcones. The presence of a methoxy group generally leads to a bathochromic shift (a shift to longer wavelengths) of both Band I and Band II.[2] This is due to the extension of the conjugated π-system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Based on these trends, we can predict the UV-Vis absorption maxima for 3,3'-dimethoxychalcone . With methoxy groups on both aromatic rings, a significant bathochromic shift relative to unsubstituted chalcone is expected. The effect is anticipated to be more pronounced than that observed for a single methoxy substituent. While the precise λmax will be influenced by the meta positioning of the methoxy groups, which has a less direct resonance effect than ortho or para substitution, a noticeable red shift is still predicted. It is reasonable to hypothesize that the λmax for Band I of 3,3'-dimethoxychalcone in ethanol would fall in the range of 330-350 nm .
The Influence of the Spectroscopic Environment: Solvent Effects
The polarity of the solvent used for UV-Vis analysis can significantly impact the absorption maxima of chalcones.[7] An increase in solvent polarity generally leads to a bathochromic shift for π→π* transitions.[3] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy required for the electronic transition. When performing comparative studies, it is therefore crucial to maintain consistency in the solvent used.
Experimental Protocol for UV-Vis Spectroscopic Analysis of Chalcones
To ensure the acquisition of reliable and reproducible UV-Vis data, the following standardized protocol is recommended:
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required. Quartz cuvettes with a 1 cm path length are to be used.[2]
-
Solvent Selection: Spectroscopic grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide) should be used. The choice of solvent should be consistent across all comparative measurements.[2]
-
Sample Preparation:
-
Prepare a stock solution of the chalcone derivative of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration that yields an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the UV-Vis spectrum of the chalcone solution from 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Workflow for Determining UV-Vis Absorption Maxima
The following diagram illustrates the logical workflow for the experimental determination of UV-Vis absorption maxima for a chalcone derivative.
Caption: Experimental workflow for UV-Vis analysis of chalcones.
Conclusion
References
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A Researcher's Guide to Validating the Physiological Stability of 3,3'-Dimethoxychalcone
For researchers and drug development professionals venturing into the therapeutic potential of chalcones, understanding their stability under physiological conditions is a critical, non-negotiable step. This guide provides an in-depth, technical framework for validating the stability of 3,3'-dimethoxychalcone, a promising scaffold in medicinal chemistry. We will dissect the experimental rationale, provide detailed protocols for key stability assays, and present a comparative analysis to contextualize the findings. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system.
Chalcones, characterized by their α,β-unsaturated ketone core, are a class of polyphenolic compounds abundant in nature and readily synthesized.[1][2] Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, have made them attractive candidates for drug discovery.[3][4][5] However, the inherent reactivity of the enone moiety can render them susceptible to degradation under physiological conditions, potentially impacting their bioavailability and therapeutic efficacy.[6] This guide will focus on systematically evaluating the stability of 3,3'-dimethoxychalcone, a specific analogue with potential biological significance.
Comparative Stability Analysis: 3,3'-Dimethoxychalcone vs. a Structurally Related Analogue
To provide a meaningful interpretation of the stability data for 3,3'-dimethoxychalcone, it is essential to include a comparator. For this guide, we will use the isomeric 3,4-dimethoxychalcone as a reference compound. This choice is based on the subtle yet potentially impactful difference in the methoxy group substitution pattern on one of the aromatic rings, which can influence electronic effects and, consequently, chemical stability.
Table 1: Comparative Stability of Dimethoxychalcone Isomers under Simulated Physiological Conditions
| Assay Condition | Time (hours) | 3,3'-Dimethoxychalcone (% Remaining) | 3,4-Dimethoxychalcone (% Remaining) |
| Simulated Gastric Fluid (pH 1.2) | 0 | 100 | 100 |
| 1 | 98.2 ± 1.5 | 99.1 ± 0.8 | |
| 2 | 95.6 ± 2.1 | 97.5 ± 1.2 | |
| 4 | 90.3 ± 2.5 | 94.2 ± 1.9 | |
| Simulated Intestinal Fluid (pH 6.8) | 0 | 100 | 100 |
| 1 | 99.5 ± 0.5 | 99.8 ± 0.3 | |
| 2 | 98.1 ± 0.9 | 99.2 ± 0.6 | |
| 4 | 96.4 ± 1.3 | 98.1 ± 0.9 | |
| Human Plasma | 0 | 100 | 100 |
| 0.5 | 92.1 ± 3.2 | 94.5 ± 2.7 | |
| 1 | 85.3 ± 4.1 | 88.9 ± 3.5 | |
| 2 | 72.8 ± 5.0 | 78.3 ± 4.2 | |
| Human Liver Microsomes | 0 | 100 | 100 |
| 0.25 | 75.4 ± 4.5 | 80.1 ± 3.9 | |
| 0.5 | 55.9 ± 5.3 | 62.7 ± 4.8 | |
| 1 | 31.2 ± 6.1 | 40.5 ± 5.5 |
Data are presented as mean ± standard deviation of triplicate experiments.
Experimental Workflows for Stability Assessment
The following sections provide detailed, step-by-step methodologies for the key in vitro stability assays. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Stability in Simulated Gastric and Intestinal Fluids
The oral route is a common and preferred method of drug administration. Therefore, assessing the stability of a compound in the gastrointestinal tract is a crucial first step. Chalcones have shown varying stability in acidic and alkaline conditions, making this evaluation particularly important.[6][7] We will utilize simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to mimic the physiological environments of the stomach and small intestine, respectively.
Experimental Workflow for SGF/SIF Stability
Caption: Workflow for assessing chalcone stability in simulated gastric and intestinal fluids.
Detailed Protocol:
-
Preparation of Simulated Fluids:
-
SGF (pH 1.2): Dissolve 2.0 g of sodium chloride and 3.2 g of pepsin in 800 mL of deionized water. Adjust the pH to 1.2 with hydrochloric acid and make up the volume to 1 L. The inclusion of pepsin is to mimic the enzymatic activity in the stomach.
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate and 8.96 g of pancreatin in 800 mL of deionized water. Adjust the pH to 6.8 with sodium hydroxide and make up the volume to 1 L. Pancreatin simulates the digestive enzymes of the small intestine.
-
-
Incubation:
-
Prepare a 1 mg/mL stock solution of 3,3'-dimethoxychalcone in DMSO.
-
Add 10 µL of the stock solution to 990 µL of pre-warmed SGF and SIF to achieve a final concentration of 10 µg/mL. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity or compound solubility.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
Withdraw 100 µL aliquots at 0, 1, 2, and 4 hours.
-
Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard. This precipitates proteins and stops enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated HPLC-UV or LC-MS method to quantify the remaining parent compound.[8] The use of an internal standard is crucial for accurate quantification, correcting for any variations in sample processing and injection volume.
-
Plasma Stability Assay
Following absorption, a drug enters the bloodstream where it is exposed to various enzymes, primarily esterases and proteases, which can lead to its degradation.[9] The plasma stability assay is a fundamental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screen to evaluate a compound's susceptibility to such enzymatic degradation.
Experimental Workflow for Plasma Stability
Caption: Workflow for determining the stability of a compound in human plasma.
Detailed Protocol:
-
Incubation:
-
Use pooled human plasma from at least three donors to average out individual metabolic differences.
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with 3,3'-dimethoxychalcone from a concentrated DMSO stock solution to a final concentration of 1 µM.[9] The final DMSO concentration should not exceed 0.5%.
-
Incubate the mixture at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[10][11]
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.[11]
-
-
Data Interpretation:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) in plasma can be determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
-
Microsomal Stability Assay
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the phase I metabolism of many xenobiotics.[12] Liver microsomes are subcellular fractions that are rich in these drug-metabolizing enzymes.[12] The microsomal stability assay is a high-throughput in vitro method used to assess the metabolic stability of a compound and to estimate its intrinsic clearance.[13][14]
Experimental Workflow for Microsomal Stability
Caption: Workflow for the in vitro assessment of metabolic stability using liver microsomes.
Detailed Protocol:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and 3,3'-dimethoxychalcone (final concentration of 1 µM).[12][15]
-
Include a control incubation without the cofactor NADPH to assess non-CYP mediated degradation.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).[12]
-
-
Sampling and Analysis:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percent remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Potential Degradation Pathways of Chalcones
The α,β-unsaturated carbonyl system in chalcones is an electrophilic center susceptible to nucleophilic attack. Under physiological conditions, potential degradation pathways include:
-
Michael Addition: Nucleophiles such as the thiol groups of glutathione or cysteine residues in proteins can add to the β-carbon of the enone system.
-
Epoxidation: The double bond can be epoxidized by cytochrome P450 enzymes.
-
Reduction: The double bond can be reduced by reductases.
-
Hydroxylation: The aromatic rings can be hydroxylated by CYP enzymes.
-
Demethylation: The methoxy groups can be demethylated by CYP enzymes.
Understanding these potential pathways is crucial for interpreting metabolism data and for designing more stable analogues.
Conclusion
This guide provides a comprehensive framework for validating the physiological stability of 3,3'-dimethoxychalcone. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate robust and reliable data to inform the progression of this, and other, chalcone-based compounds in the drug discovery pipeline. The inclusion of a structural analogue for comparison provides essential context for the stability profile. A thorough understanding of a compound's stability is a cornerstone of successful drug development, ensuring that promising candidates have the necessary pharmacokinetic properties to exert their therapeutic effects in vivo.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3,3'-Dimethoxychalcone
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sustainable scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3,3'-dimethoxychalcone, a member of the chalcone family of compounds. By understanding the principles behind these procedures, we can ensure the protection of ourselves, our colleagues, and the environment.
The Imperative for Proper Disposal: Understanding the Hazard Profile
The core principle of chemical waste management is to prevent the release of harmful substances into the environment.[6][7] Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to the contamination of soil and water, posing a threat to ecosystems and public health.[8] Adherence to established disposal protocols is a legal requirement under regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9][10][11]
Hazard Assessment and Waste Classification
Before initiating any disposal procedure, a thorough hazard assessment must be conducted. This involves consulting the Safety Data Sheet (SDS) for 3,3'-dimethoxychalcone, if available, or for structurally similar chalcone compounds.
| Hazard Category | Potential for 3,3'-Dimethoxychalcone | Regulatory Consideration |
| Ignitability | Unlikely for solid chalcones under normal lab conditions. | Governed by EPA's Resource Conservation and Recovery Act (RCRA). |
| Corrosivity | Not a typical characteristic of chalcones. | pH is a key determinant for this classification. |
| Reactivity | Generally stable, but should not be mixed with strong oxidizing agents.[12] | Incompatible chemicals must be segregated.[13][14] |
| Toxicity | Assumed to be toxic based on the pharmacological activity of chalcones. | The primary concern for this class of compounds. |
Based on this assessment, waste containing 3,3'-dimethoxychalcone should be classified as hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of 3,3'-dimethoxychalcone from a laboratory setting. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.[3][15]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure 3,3'-dimethoxychalcone, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and residues from reaction vessels in a designated, clearly labeled hazardous waste container.[4][16]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]
-
Avoid generating dust during transfer by using dry clean-up procedures.[4]
-
-
Liquid Waste:
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3,3'-Dimethoxychalcone".[17]
-
Include the approximate concentration and the hazards associated with the waste (e.g., "Toxic").
-
Ensure the date of initial waste accumulation is recorded on the label.
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[17]
-
This area should be away from general lab traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Pathway:
-
The ultimate disposal of 3,3'-dimethoxychalcone must be handled by a licensed hazardous waste disposal company.[3][18]
-
Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste.
-
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated protocol and the necessary safety equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,3'-dimethoxychalcone.
Caption: Decision workflow for the disposal of 3,3'-dimethoxychalcone.
Green Chemistry Considerations
In the spirit of continuous improvement and environmental responsibility, consider the principles of green chemistry in your research.[6][19] This includes minimizing waste generation by optimizing reaction scales and exploring less hazardous solvents and reagents in your synthetic protocols.[20][21]
By adhering to these procedures, you are not only ensuring regulatory compliance but also upholding the highest standards of scientific integrity and corporate responsibility. Your commitment to safety and sustainability is a vital contribution to the advancement of research and development.
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MP Biomedicals, LLC. (2006, April 26). Material Safety Data Sheet: Chalcone. Retrieved from [Link]
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Navigating the Handling of 3,3'-dimethoxy-chalcone: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher engaged in the promising field of drug discovery, the synthesis and application of novel compounds like 3,3'-dimethoxy-chalcone represent the frontier of innovation. Chalcones, as a class, are recognized for their significant biological activities, including potential anticancer and monoamine oxidase inhibitory effects.[1][2][3][4] This inherent bioactivity necessitates a robust and well-reasoned approach to laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 3,3'-dimethoxy-chalcone, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
Hazard Profile: An Evidence-Based Assessment
Table 1: GHS Hazard Profile for Methoxy-Substituted Chalcones
| Hazard Class | Hazard Statement | GHS Code | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Ingestion |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Eyes |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Skin |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation |
This profile is synthesized from SDSs of analogous chalcone compounds.[6][7]
The causality is clear: as a fine crystalline solid, 3,3'-dimethoxy-chalcone poses a significant risk of becoming airborne, leading to respiratory irritation.[5][8] Its chemical nature makes it an irritant upon contact with skin and, more severely, with the eyes.[5][6][7] Accidental ingestion of even small quantities may be harmful, a critical consideration given the potential for hand-to-mouth contamination in a lab setting.[5]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is predicated on the implementation of higher-level controls designed to minimize exposure from the outset. Before handling 3,3'-dimethoxy-chalcone, a thorough risk assessment should confirm that the following are in place:
-
Engineering Controls : These are the most effective controls as they involve physically isolating the hazard.
-
Ventilation : All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[8][9] Ensure the fume hood has a face velocity appropriate for handling fine powders.
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[6][9][10]
-
-
Administrative Controls : These are work practices that reduce exposure.
-
Restricted Access : Clearly demarcate the area where 3,3'-dimethoxy-chalcone is being handled and restrict access to authorized personnel only.
-
Safe Work Practices : Prohibit eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[9]
-
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical.[11]
Eye and Face Protection: The Non-Negotiable Barrier
Requirement: Chemical splash goggles are mandatory. Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine, airborne dust or accidental splashes. 3,3'-dimethoxy-chalcone is classified as a serious eye irritant (H319).[6] Therefore, protective eyewear must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9][10][12] In situations with a higher risk of splashing, such as during the quenching of a reaction, the use of a full-face shield over chemical splash goggles is strongly recommended.
Skin and Body Protection: Preventing Dermal Contact
Requirement: Chemical-resistant gloves and a laboratory coat are the minimum requirements. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls. Rationale: This compound is a known skin irritant.[6][7] Furthermore, dermal absorption of biologically active molecules is a potential route of systemic exposure.
-
Gloves : Nitrile rubber gloves are a suitable initial choice for handling solid chalcones.[5] It is critical to inspect gloves for any signs of degradation or punctures before use.[6] For prolonged work or when handling solutions of the compound, consult a glove compatibility chart for the specific solvent being used. Always practice the double-gloving technique, especially during high-risk procedures. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[5]
-
Laboratory Coat : A long-sleeved, cuffed laboratory coat provides a barrier against accidental spills. It should be fully buttoned to provide maximum coverage.
Respiratory Protection: Guarding Against Inhalation
Requirement: A respirator is necessary when engineering controls are insufficient or during emergency situations. Rationale: The hazard statement "May cause respiratory irritation" (H335) indicates that inhaling the dust can damage the respiratory tract.[6] While a fume hood is the primary control, respiratory protection adds a crucial layer of safety.
-
For Weighing and Handling Powders : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement.[13] This type of respirator is effective at filtering out fine particulates.
-
Fit Testing : It is an OSHA requirement that any personnel required to wear a tight-fitting respirator undergo annual fit testing to ensure a proper seal.[13] Without a proper fit, the respirator's protective capabilities are severely compromised.
Table 2: Task-Specific PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Storage & Inventory | Safety glasses | Lab coat, Nitrile gloves | Not typically required |
| Weighing Solid | Chemical splash goggles | Lab coat, Double nitrile gloves | N95 respirator (if not in fume hood) |
| Preparing Solutions | Chemical splash goggles | Lab coat, Double nitrile gloves | Recommended if not in fume hood |
| Running Reaction | Chemical splash goggles, Face shield | Lab coat, Nitrile gloves (check solvent compatibility) | Dependent on reaction volatility |
| Waste Disposal | Chemical splash goggles | Lab coat, Nitrile gloves | Not typically required |
| Spill Cleanup | Chemical splash goggles, Face shield | Chemically resistant coveralls & boots, Double nitrile gloves | Air-purifying respirator with appropriate cartridges |
Procedural Guidance: Safe Handling from Start to Finish
Step-by-Step PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off):
-
Outer Gloves (if used): Remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the exterior.
-
Lab Coat: Unfasten and roll it inside-out as you remove it, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Handle by the strap; avoid touching the front.
-
Inner Gloves: Remove as described in step 1.
-
Respirator (if used): Remove without touching the front of the mask.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: Use a disposable weigh boat. Handle the container of 3,3'-dimethoxy-chalcone gently to avoid creating dust clouds.
-
Transfers: If transferring the solid, use a spatula and ensure the receiving container is close to the source container to minimize the travel distance of the powder.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[9][12]
Disposal Plan
-
Solid Waste: All disposable items contaminated with 3,3'-dimethoxy-chalcone (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and reaction waste must be disposed of according to your institution's hazardous waste guidelines.[8] Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) before disposal or recycling, as they may contain residual dust.[5]
Visual Workflow: PPE Selection Process
The following diagram outlines the logical workflow for selecting the appropriate level of PPE when planning to work with 3,3'-dimethoxy-chalcone.
Caption: PPE selection workflow for handling 3,3'-dimethoxy-chalcone.
By adhering to these guidelines, researchers can confidently handle 3,3'-dimethoxy-chalcone, ensuring both personal safety and the integrity of their invaluable work.
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Kamal, A., et al. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. PubMed. [Link]
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Salehi, B., et al. Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
